(rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound features a unique molecular structure that incorporates both a pyrrolidine ring and a naphthyridine moiety, which contributes to its potential biological activity. The compound is primarily utilized in medicinal chemistry and drug discovery research due to its structural characteristics that may influence pharmacological properties.
This compound is classified under the category of pyrrolidine derivatives and is available from chemical suppliers such as Sigma-Aldrich. It is often utilized in research settings for its potential applications in drug development and other scientific investigations. The molecular formula of this compound is , with a molecular weight of approximately 357.40 g/mol .
The synthesis of (rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves several steps, typically starting from commercially available precursors. The general synthetic route can be outlined as follows:
Technical details regarding reaction conditions, catalysts used, and purification methods are critical for achieving high yields and purity in the final product.
The molecular structure of (rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate can be represented using various structural formulas:
COC(=O)[C@@H]1CN(C[C@H]1c2cnc3cccnc3c2)C(=O)OC(C)(C)C
UOFSYRFWXPOPPR-UONOGXRCSA-N
The structure features a chiral center at the pyrrolidine ring, which can exist in different stereoisomeric forms. The presence of multiple functional groups enhances its potential reactivity and biological interactions .
The compound can participate in various chemical reactions typical for pyrrolidine derivatives:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological profile.
The physical and chemical properties of (rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.40 g/mol |
Physical State | Solid |
Storage Class | Combustible Solids |
Hazard Classification | Acute Toxicity Category 4 |
These properties indicate that the compound should be handled with care due to potential toxicity upon exposure .
(rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate has notable applications in scientific research:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1